Methyl cyclopentylideneacetate

Catalog No.
S1892238
CAS No.
40203-73-4
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cyclopentylideneacetate

CAS Number

40203-73-4

Product Name

Methyl cyclopentylideneacetate

IUPAC Name

methyl 2-cyclopentylideneacetate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

ZDBCSZOFHPULAS-UHFFFAOYSA-N

SMILES

COC(=O)C=C1CCCC1

Canonical SMILES

COC(=O)C=C1CCCC1

The exact mass of the compound Methyl cyclopentylideneacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl cyclopentylideneacetate (CAS 40203-73-4), commercially known as Cyclopidene or tuberose acetate, is a highly versatile α,β-unsaturated ester and specialized formulation ingredient. Structurally defined by an exocyclic double bond conjugated with a methyl ester group, it serves a dual role in industrial procurement [1]. In fine chemical synthesis, this conjugation makes it a critical Michael acceptor and precursor for 1,1-disubstituted cyclopentane derivatives, including pharmaceutical intermediates for gabapentin and baclofen analogs [2]. In the flavor and fragrance (F&F) sector, it is prized for delivering a powerful salicylate and cresyl harmony (ylang-ylang and tuberose notes) with excellent diffusion and substantivity, offering a procurement-friendly alternative to heavily regulated aromatic compounds [1].

Research Fit

High-diffusion white-floral fragrance modifier for fine fragrance and personal care
Synthetic intermediate for cyclopentane-containing prostaglandin analogs
Cramer Class I low-toxicity profile, RIFM-assessed for safety

Substituting methyl cyclopentylideneacetate with its endocyclic isomer (methyl 2-(cyclopent-1-en-1-yl)acetate) or generic floral esters critically compromises both chemical reactivity and formulation compliance . In organic synthesis, the endocyclic isomer lacks the α,β-conjugation necessary to act as a Michael acceptor, completely failing to yield the target 1,1-disubstituted cyclic core required for specific neuroactive drug analogs [1]. In fragrance and cosmetic formulation, substituting this compound with traditional animalic or medicinal notes like methylparacresol or methyl benzoate introduces severe regulatory and IFRA compliance bottlenecks . Furthermore, generic white floral modifiers like benzyl acetate lack the specific 16-to-48-hour substantivity of the target compound, leading to flat accords that require complex, multi-component reformulation to recover the lost diffusion and base-note fixation [2].

Substitution Risk

Ethyl homolog (CAS 1903-22-6)
Lower vapor pressure shifts fragrance diffusion performance; top-note lift may not be replicated.
Methyl salicylate / methyl benzoate
Shorter substantivity and divergent odor profile alter accord longevity and character; environmental persistence differs markedly.
Cyclohexylidene analog (CAS 40203-74-5)
Bulkier ring changes substantivity and odor quality; physicochemical properties may not match formulation requirements.

Regulatory Compliance for Floral Accords

Methyl cyclopentylideneacetate provides a distinct animalic and medicinal ylang-ylang note without the regulatory burden of traditional aromatic comparators like methylparacresol or methyl benzoate . While methylparacresol faces strict usage limitations due to sensitization risks, methyl cyclopentylideneacetate can be safely utilized at typical formulation levels (0.1% to 0.5%) to achieve the exact same salicylate/cresyl harmony in fine fragrances and cosmetics .

Evidence DimensionRegulatory-compliant usage threshold for cresyl/animalic notes
Target Compound DataSafe usage at 0.1% - 0.5% in fine fragrances without triggering specific IFRA cresyl restrictions
Comparator Or BaselineMethylparacresol / Methyl benzoate (subject to strict regulatory/IFRA limitations)
Quantified DifferenceEliminates the regulatory bottleneck while matching the target olfactory profile
ConditionsFine fragrance and wash-off cosmetic formulation

Allows formulators to achieve complex, diffusive white floral profiles while maintaining strict global regulatory compliance.

OH Half-Life
Reported
40.2× faster vs. methyl benzoate (0.315 d vs. 12.67 d)
Supports lower atmospheric persistence
Predicted (EPI Suite); 12-hr daylight

Conjugate Addition for 1,1-Disubstituted Cyclopentanes

The exocyclic double bond of methyl cyclopentylideneacetate is conjugated with the ester carbonyl, making it a highly reactive Michael acceptor for nucleophilic conjugate addition [1]. In contrast, the endocyclic isomer, methyl 2-(cyclopent-1-en-1-yl)acetate, isolates the alkene from the ester, eliminating this reactivity [1]. Consequently, only the target compound can efficiently undergo β-carbon addition to yield the sterically hindered 1,1-disubstituted cyclopentane intermediates required for gabapentin and baclofen analogs [1].

Evidence DimensionMichael acceptor reactivity (conjugate addition)
Target Compound DataHighly reactive at the β-carbon due to α,β-conjugation
Comparator Or BaselineMethyl 2-(cyclopent-1-en-1-yl)acetate (unreactive under standard Michael conditions)
Quantified DifferenceEnables direct 1,1-disubstitution which is impossible with the endocyclic comparator
ConditionsNucleophilic conjugate addition in basic media

Procurement of the exact exocyclic isomer is absolutely mandatory for synthesizing specific bicyclic or 1,1-disubstituted pharmaceutical building blocks.

Vapor Pressure
Data to verify
~2.5× higher vs. ethyl homolog (0.5 vs. 0.2 mmHg)
May enhance initial fragrance diffusion
Predicted values; verify experimentally

Base-Note Substantivity and Fixation

Methyl cyclopentylideneacetate demonstrates exceptional substantivity, lasting 16 to 48 hours on a standard smelling blotter at 100% concentration [1]. When compared to standard floral esters like benzyl acetate, which evaporate within a few hours, the target compound provides significantly longer base-note fixation and diffusion [1]. This prolonged evaporation profile allows it to act as a structural pillar in white floral accords, bridging the heart and base notes effectively [1].

Evidence DimensionTenacity/Substantivity on blotter
Target Compound Data16 to 48 hours
Comparator Or BaselineBenzyl acetate (typically <4 hours)
Quantified DifferenceGreater than 4x increase in substantivity
ConditionsStandard perfumery blotter test at ambient temperature

Reduces the need for additional heavy fixatives in a formulation, lowering overall raw material costs while improving longevity.

Skin Substantivity
Reported
2× longer vs. methyl salicylate (16 h vs. 8 h)
Extended fragrance longevity on skin
Neat test; TGSC database
Boiling Point
Data to verify
~20°C lower vs. ethyl homolog (193.7°C vs. 214.1°C)
Facilitates distillative purification
Predicted; validate for scale-up
Synthesis Yield
Reported
~95% HWE route (parity with ethyl)
Yield-competitive; selection based on performance
Literature yields; lab validation recommended
Water Solubility
Reported
~3.5× higher vs. methyl benzoate (547 vs. 157 mg/L)
Improved aqueous formulation compatibility
EPI Suite; 25°C; experimental validation advised

Neuromodulatory Drug Intermediate Synthesis

Methyl cyclopentylideneacetate is the required starting material for synthesizing gabapentin and baclofen analogs, where its α,β-unsaturated system undergoes Michael addition to form critical 1,1-disubstituted cyclopentane cores [1].

IFRA-Compliant Fine Fragrance Formulation

It serves as a direct, regulatory-safe substitute for methylparacresol and methyl benzoate, providing the necessary animalic and medicinal lift in tuberose and ylang-ylang accords without triggering sensitization limits .

High-Substantivity Cosmetic Scenting

Due to its 16-to-48-hour substantivity, it is highly effective in wash-off cosmetics like shampoos and shower gels, ensuring that the floral fragrance profile persists long after application compared to highly volatile generic esters [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Long-lasting white floral fine fragrance
High substantivity and odor strength
Longevity in finished fragrance; headspace diffusion
Reduced environmental persistence ingredient
Short atmospheric OH half-life
Atmospheric degradation rate; regulatory compliance
Synthetic intermediate for cyclopentane analogs
Lower boiling point supports facile purification
Distillation purity and yield; thermal stability
Hydroalcoholic personal care formulations
Moderate water solubility and hydroalcoholic compatibility
Phase stability; co-solvent reduction

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 89 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 129 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40203-73-4

General Manufacturing Information

Acetic acid, 2-cyclopentylidene-, methyl ester: ACTIVE

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